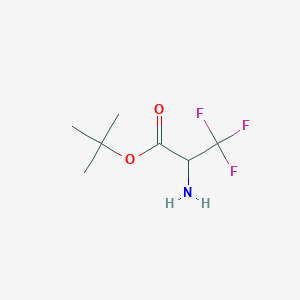

tert-Butyl 2-amino-3,3,3-trifluoropropanoate

Description

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

tert-butyl 2-amino-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)4(11)7(8,9)10/h4H,11H2,1-3H3 |

InChI Key |

BCCYDVOMYQWGFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl acrylate and trifluoroacetic acid.

Reaction with Ammonia: tert-Butyl acrylate is reacted with ammonia to introduce the amino group.

Fluorination: The trifluoromethyl group is introduced using trifluoroacetic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 2-amino-3,3,3-trifluoropropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.

Major Products

Oxidation: Formation of trifluoromethyl ketones.

Reduction: Formation of trifluoromethyl alcohols or amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

1. Role in Asymmetric Synthesis

- tert-Butyl 2-amino-3,3,3-trifluoropropanoate serves as a chiral auxiliary, facilitating the formation of enantiomerically enriched compounds. This is crucial for synthesizing pharmaceuticals where the stereochemistry of a molecule can significantly influence its biological activity .

2. Mechanism of Action

- The compound's trifluoromethyl group enhances its reactivity and selectivity during chemical reactions. By attaching to a prochiral substrate, it promotes the formation of one enantiomer over another, thus improving yields of desired products .

Pharmaceutical Applications

1. Drug Development

- Research indicates that this compound can be used to synthesize various pharmaceutical agents. Its ability to create specific stereoisomers makes it valuable in developing drugs that require precise molecular configurations for efficacy .

2. Case Studies

- A notable case study involved the synthesis of a series of biologically active compounds using this compound as a chiral auxiliary. The study demonstrated enhanced biological activity and selectivity for certain targets when using the compound compared to traditional methods .

Mechanism of Action

The mechanism by which tert-Butyl 2-amino-3,3,3-trifluoropropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the pharmacokinetic profiles of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key differences among tert-butyl, ethyl, and methyl esters of 2-amino-3,3,3-trifluoropropanoate:

*Calculated based on structural inference.

Key Observations:

Ester Group Impact :

- The tert-butyl group enhances steric protection, reducing enzymatic or chemical hydrolysis rates compared to ethyl or methyl esters. This property is critical for prolonging half-life in biological systems.

- Ethyl and methyl esters exhibit higher polarity, increasing solubility in aqueous environments. The ethyl ester’s hydrochloride salt form further improves water solubility, making it suitable for laboratory applications .

This effect is consistent across all analogs.

Physical Properties :

Spectroscopic and Analytical Data

While NMR data for the tert-butyl derivative are unavailable, analogous ethyl and methyl esters exhibit distinct spectral features:

- ¹H NMR : Ethyl esters show characteristic quartets for the ester -CH₂CH₃ group (δ ~4.2 ppm) and singlet for the NH₂ group (δ ~1.5 ppm). The tert-butyl group would display a singlet at δ ~1.4 ppm for its nine equivalent protons.

- ¹³C NMR : Trifluoromethyl carbons resonate near δ 120–125 ppm (quartet, J = 280–300 Hz), while ester carbonyls appear at δ 165–175 ppm .

Biological Activity

Introduction

Tert-butyl 2-amino-3,3,3-trifluoropropanoate (CAS: 2350002-95-6) is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological properties. This article reviews the biological activity of this compound, highlighting its potential applications in pharmacology and toxicology based on diverse research findings.

- Molecular Formula : C7H12F3NO2

- Molar Mass : 199.17 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug development .

1. Antioxidant Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antioxidant properties. For instance, studies have demonstrated that tert-butyl derivatives can protect against oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and reducing malondialdehyde (MDA) levels in biological systems .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | >100 | Inhibition of lipid peroxidation |

| Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]butanoate | <20 | Enhanced SOD activity |

2. Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that this compound exhibits low cytotoxic effects at concentrations exceeding 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications .

4. Anti-inflammatory Properties

The anti-inflammatory effects of similar trifluoromethyl compounds have been documented, where they exerted inhibitory actions on inflammatory mediators. This suggests that this compound may also possess such properties due to its structural characteristics .

Case Study 1: Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of trifluoromethylated compounds, researchers synthesized this compound and evaluated its biological properties alongside other derivatives. The study highlighted its moderate antioxidant activity and low cytotoxicity compared to other tested compounds .

Case Study 2: Pharmacological Applications

Another investigation explored the pharmacological applications of trifluoromethyl-containing compounds in treating conditions such as gastric ulcers and oxidative stress-related diseases. The findings suggested that compounds like this compound could be developed into therapeutic agents due to their protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-amino-3,3,3-trifluoropropanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with trifluoropropanoic acid derivatives. A common approach includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions.

- Step 2 : Esterification via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous conditions to form the tert-butyl ester .

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA in DCM) to yield the free amino ester.

Enantiomeric purity can be ensured by chiral HPLC or asymmetric catalysis during the amino group introduction .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to resolve trifluoromethyl group splitting patterns, as fluorine atoms induce distinct coupling constants. NMR can identify the tert-butyl group (singlet at ~1.4 ppm) and amino protons (broad peak at ~2.5 ppm) .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight (CHFNO, theoretical ~207.17 g/mol) and fragmentation patterns.

- X-ray Crystallography : For solid-state conformation analysis, though crystallization may require co-crystallizing agents due to the compound’s low melting point .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group or tert-butyl cleavage. Avoid exposure to moisture, light, and acidic/basic vapors. Stability tests via TGA/DSC can quantify decomposition thresholds under varying temperatures .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in peptide coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of CF reduces nucleophilicity of the adjacent amino group, necessitating activation with reagents like HATU or PyBOP. Steric hindrance from the tert-butyl and CF groups requires optimized coupling conditions (e.g., DMF as solvent, elevated temperatures). Computational studies (DFT) can model transition states to predict reaction pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies arise from varying purity levels (e.g., residual salts or Boc-protected intermediates). Systematic solubility profiling via UV-Vis spectroscopy in solvents like DMSO, THF, and hexane—paired with Karl Fischer titration to quantify moisture content—can clarify trends. Literature comparisons should prioritize peer-reviewed studies over commercial catalogs .

Q. How does this compound behave under reductive amination or cross-coupling conditions?

- Methodological Answer :

- Reductive Amination : The amino group reacts with aldehydes/ketones in the presence of NaBHCN or STAB, but the CF group may sterically hinder imine formation. Monitor reaction progress via NMR to detect intermediate shifts.

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require ligand screening (XPhos, SPhos) to overcome deactivation by the electron-deficient CF group. GC-MS analysis identifies side products like defluorinated species .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Methodological Answer : Fluorinated byproducts (e.g., tert-butyl alcohol or trifluoroacetic acid) complicate LC-MS detection due to similar retention times. Use ion-pair chromatography with perfluorinated carboxylic acids (e.g., TFA) as mobile-phase additives to enhance separation. Validate methods via spike-recovery experiments with synthetic impurities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.